8-Methoxyisoquinoline-4-carbonitrile

Description

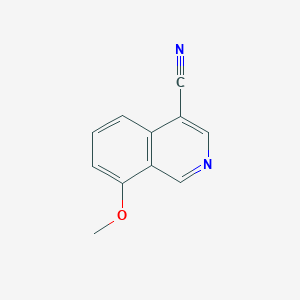

8-Methoxyisoquinoline-4-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with a methoxy group at the 8-position and a nitrile group at the 4-position. For instance, cyano-substituted pyridinones and isoquinolines are recognized for cardiotonic and anti-inflammatory activities .

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

8-methoxyisoquinoline-4-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-3-9-8(5-12)6-13-7-10(9)11/h2-4,6-7H,1H3 |

InChI Key |

BSTXBBSSSOBUEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=NC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-4-carbonitrile typically involves the reaction of 8-methoxyisoquinoline with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Amides, esters, or other substituted isoquinoline derivatives.

Scientific Research Applications

8-Methoxyisoquinoline-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Isoquinoline/Quinoline Derivatives

Structural Analysis

- Substituent Effects: Methoxy vs. Chloro: The methoxy group in this compound (electron-donating) may enhance solubility and modulate electronic properties compared to chloro-substituted analogs (electron-withdrawing), which are often more reactive in cross-coupling reactions .

Ring Saturation : The hexahydro derivative (C₁₁H₁₀N₂O₂) introduces a partially saturated ring system, reducing aromaticity and possibly improving metabolic stability compared to fully aromatic analogs .

Pharmacological Potential

- Cyano-pyridinones, such as 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, demonstrate cardiotonic and anti-inflammatory activities, suggesting that nitrile-containing isoquinoline derivatives may share similar therapeutic profiles .

Research Findings and Limitations

- Similarity Scores: Computational similarity assessments (e.g., 0.72 for 4-Chloro-8-methoxyquinoline-3-carbonitrile) highlight structural parallels but underscore the need for experimental validation of shared bioactivities .

- Safety Profiles : Chlorinated compounds require stringent safety protocols, whereas methoxy derivatives may pose fewer risks .

Biological Activity

8-Methoxyisoquinoline-4-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{9}N_{2}O, with a molecular weight of approximately 184.19 g/mol. The structure features a methoxy group at the 8-position and a carbonitrile group at the 4-position of the isoquinoline ring, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound possesses effective antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with efficacy against several cancer cell lines.

- Antiviral Effects : There is emerging evidence supporting its antiviral capabilities, particularly against specific viral strains.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes critical for disease processes.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentration (MIC) values as low as 1 × 10^{-6} mg/mL against E. coli and S. aureus, indicating strong antimicrobial potential.

-

Anticancer Research :

- In vitro tests showed that this compound had IC_{50} values ranging from 5 to 19 µM against different cancer cell lines, outperforming standard chemotherapeutic agents like cisplatin in selectivity towards cancer cells over normal cells.

- Antiviral Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.